2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE
Overview
Description
2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group and a cyclohexylpiperazino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.
Formation of the Cyclohexylpiperazino Intermediate: Cyclohexylamine is reacted with piperazine to form the cyclohexylpiperazino intermediate.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the cyclohexylpiperazino intermediate under suitable reaction conditions, such as the presence of a base and a solvent, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research may explore its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: A related compound with a similar chlorophenoxy group.
1-(4-Cyclohexylpiperazino)-1-ethanol: A compound with a similar cyclohexylpiperazino group.
Uniqueness
2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE is unique due to the combination of its chlorophenoxy and cyclohexylpiperazino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNCHUIAMTAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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